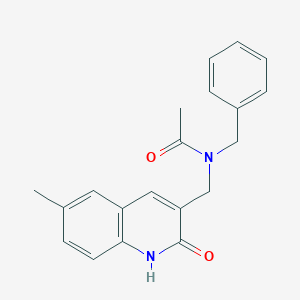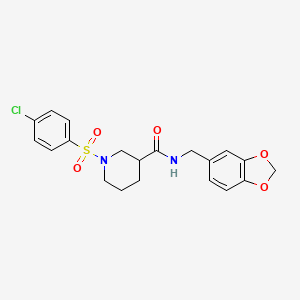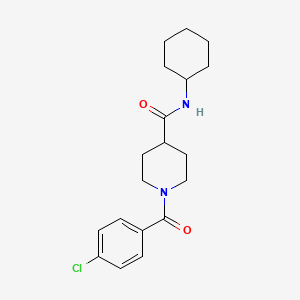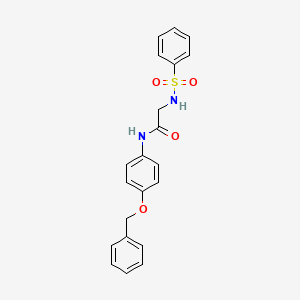
3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various research fields. This compound has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves its ability to inhibit certain enzymes and proteins involved in disease pathways. For example, it has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The compound has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to reduce the levels of pro-inflammatory cytokines and oxidative stress markers in vitro and in vivo. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
実験室実験の利点と制限
The advantages of using 3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol in lab experiments include its high potency, selectivity, and low toxicity. However, its limitations include its poor solubility in water and its potential for off-target effects.
将来の方向性
There are several future directions for research on 3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol. These include:
1. Further optimization of its chemical structure to improve its potency and selectivity.
2. Investigation of its potential as a therapeutic agent for specific diseases, such as Alzheimer's disease and cancer.
3. Study of its pharmacokinetics and pharmacodynamics in vivo.
4. Evaluation of its potential for drug-drug interactions and toxicity.
5. Examination of its effects on different cell types and tissues.
In conclusion, 3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol is a promising chemical compound that has potential applications in various scientific research fields. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments make it an interesting subject for further investigation.
合成法
The synthesis of 3-(5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl)quinolin-2-ol involves a multi-step process that includes the reaction of quinoline-2-carbaldehyde with thiophene-2-carboxylic acid hydrazide to form the corresponding hydrazone. This intermediate is then reacted with chloroacetic acid to form the oxadiazole ring, which is subsequently cyclized with phosphorus oxychloride to form the final product.
科学的研究の応用
The compound has been found to have potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. It has been studied for its potential as a therapeutic agent for various diseases, including cancer, Alzheimer's disease, and inflammation.
特性
IUPAC Name |
3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9N3O2S/c19-14-10(8-9-4-1-2-5-11(9)16-14)13-17-15(20-18-13)12-6-3-7-21-12/h1-8H,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRFFJHNSJFEZIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)C3=NOC(=N3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]quinolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,5-dimethylphenyl)-3-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7716709.png)
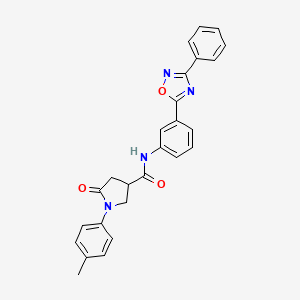
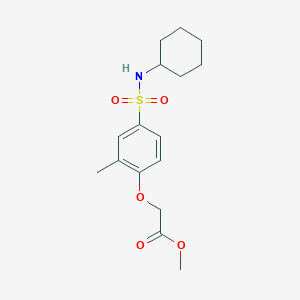
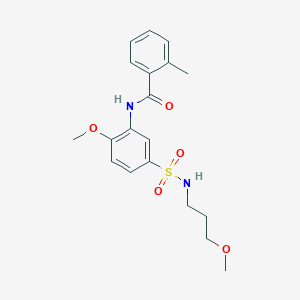
![2-{2-chloro-4-[(4-chlorophenyl)sulfamoyl]phenoxy}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B7716744.png)


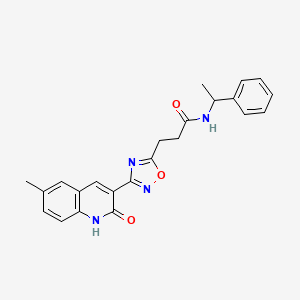
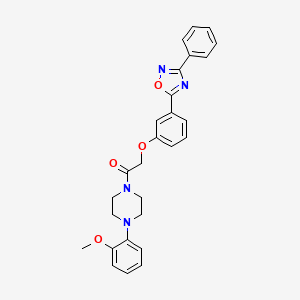
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methoxybenzamide](/img/structure/B7716776.png)
